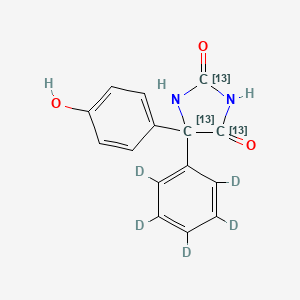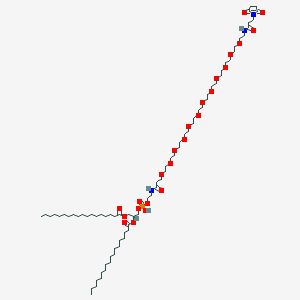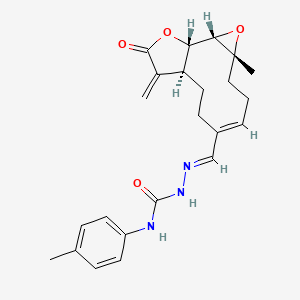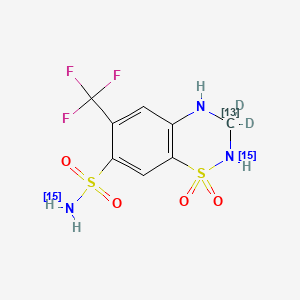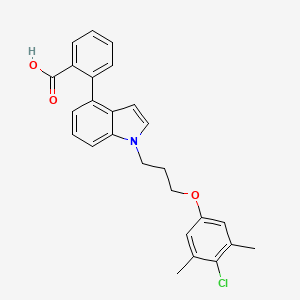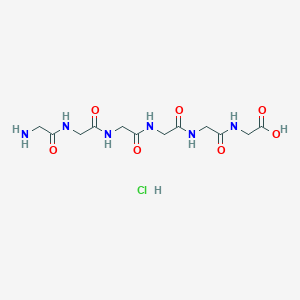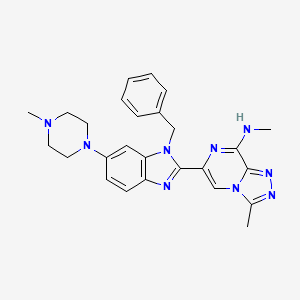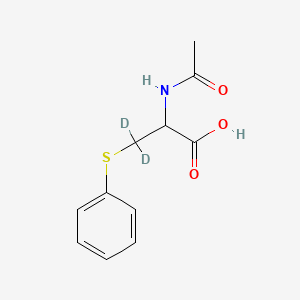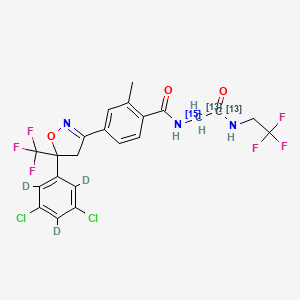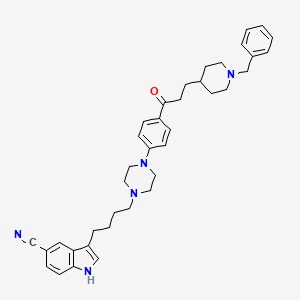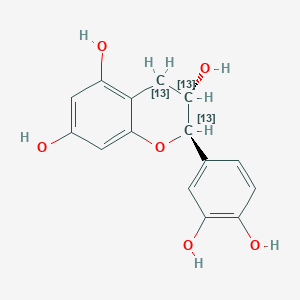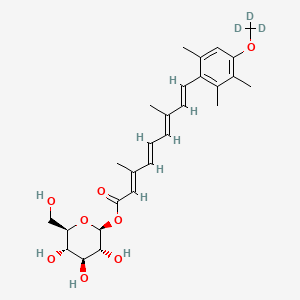
Acitretin-d3 O-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acitretin-d3 O- is a deuterated form of acitretin, a second-generation retinoid primarily used in the treatment of severe psoriasis. This compound is a synthetic derivative of vitamin A and is known for its ability to regulate cell growth and differentiation in the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acitretin-d3 O- involves the incorporation of deuterium atoms into the acitretin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of acitretin-d3 O- can involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of acitretin-d3 O- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) are employed to monitor the incorporation of deuterium and to separate the desired isomers .
Analyse Des Réactions Chimiques
Types of Reactions
Acitretin-d3 O- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin-d3 O- can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Acitretin-d3 O- has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acitretin and its metabolites.
Biology: Studied for its effects on cell differentiation and proliferation.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Used in the development of topical formulations for the treatment of skin disorders
Mécanisme D'action
The mechanism of action of acitretin-d3 O- involves its interaction with retinoid receptors in the skin. These receptors, including RXR and RAR, help normalize the growth cycle of skin cells by inhibiting excessive cell growth and keratinization. This leads to a reduction in the thickening of the skin, plaque formation, and scaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etretinate: A precursor to acitretin with a longer half-life.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne
Uniqueness
Acitretin-d3 O- is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Propriétés
Formule moléculaire |
C27H36O8 |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C27H36O8/c1-15(10-11-20-17(3)13-21(33-6)19(5)18(20)4)8-7-9-16(2)12-23(29)35-27-26(32)25(31)24(30)22(14-28)34-27/h7-13,22,24-28,30-32H,14H2,1-6H3/b9-7+,11-10+,15-8+,16-12+/t22-,24-,25+,26-,27+/m1/s1/i6D3 |
Clé InChI |
HYNDLGJCORMORO-ULJGPOFISA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


